molecular formula C8H8F3NO B13574816 2,2,2-Trifluoro-1-(2-methylpyridin-3-yl)ethan-1-ol

2,2,2-Trifluoro-1-(2-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B13574816
M. Wt: 191.15 g/mol
InChI Key: BXDVOOLXLNXWAA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methylpyridin-3-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula C8H8F3NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methylpyridin-3-yl)ethan-1-ol typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with a trifluoromethylating agent. One common method includes the use of trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Production of secondary alcohols or primary amines.

    Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methylpyridin-3-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(2-chloropyridin-3-yl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(2-bromopyridin-3-yl)ethan-1-ol

Uniqueness

2,2,2-Trifluoro-1-(2-methylpyridin-3-yl)ethan-1-ol is unique due to the presence of both a trifluoromethyl group and a methyl-substituted pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H8F3NO/c1-5-6(3-2-4-12-5)7(13)8(9,10)11/h2-4,7,13H,1H3

InChI Key

BXDVOOLXLNXWAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(C(F)(F)F)O

Origin of Product

United States

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